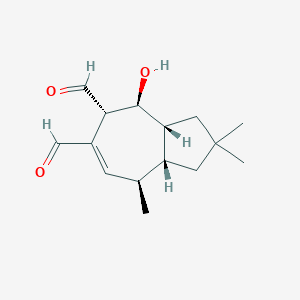

Piperdial

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

100288-36-6 |

|---|---|

Molecular Formula |

C15H22O3 |

Molecular Weight |

250.33 g/mol |

IUPAC Name |

(3aR,4S,5S,8R,8aR)-4-hydroxy-2,2,8-trimethyl-3,3a,4,5,8,8a-hexahydro-1H-azulene-5,6-dicarbaldehyde |

InChI |

InChI=1S/C15H22O3/c1-9-4-10(7-16)13(8-17)14(18)12-6-15(2,3)5-11(9)12/h4,7-9,11-14,18H,5-6H2,1-3H3/t9-,11+,12+,13-,14-/m0/s1 |

InChI Key |

XXMVNOYKYOCDTD-OMRNGCIESA-N |

Isomeric SMILES |

C[C@H]1C=C([C@@H]([C@H]([C@H]2[C@@H]1CC(C2)(C)C)O)C=O)C=O |

Canonical SMILES |

CC1C=C(C(C(C2C1CC(C2)(C)C)O)C=O)C=O |

Other CAS No. |

100288-36-6 |

Origin of Product |

United States |

Foundational & Exploratory

The Core Structural Anatomy of Piperidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Piperidine, a foundational heterocyclic amine, serves as a critical structural motif in a vast array of pharmaceuticals and natural alkaloids. Its deceptively simple six-membered ring belies a nuanced conformational landscape that dictates its reactivity and biological interactions. This in-depth guide elucidates the fundamental structural parameters of piperidine, offering a technical overview for professionals in chemical and pharmaceutical sciences.

Core Molecular Properties

Piperidine is a saturated organic compound with the molecular formula (CH₂)₅NH.[1] It consists of a six-membered ring containing five methylene bridges and one secondary amine group.[1]

| Property | Value | Source |

| Chemical Formula | C₅H₁₁N | [1][2] |

| Molar Mass | 85.15 g/mol | [1] |

| Appearance | Colorless liquid | [1] |

| Density | 0.862 g/mL | [1] |

| Boiling Point | 106 °C | [1] |

| Acidity (pKa of conjugate acid) | 11.22 | [1] |

Conformational Analysis: The Chair Conformation

Similar to cyclohexane, piperidine's most stable conformation is the chair form . This arrangement minimizes both angular and torsional strain within the ring. The presence of the nitrogen heteroatom and its lone pair of electrons, along with the N-H bond, introduces two distinct chair conformers that are in rapid equilibrium: one with the N-H bond in an axial position and the other with the N-H bond in an equatorial position.

The equatorial conformation is generally considered more stable. In the gas phase, the equatorial conformer is favored by approximately 0.72 kcal/mol.[1] This preference can, however, be influenced by the solvent, with polar solvents potentially favoring the axial conformer.[1]

Caption: Conformational equilibrium between axial and equatorial N-H piperidine.

Structural Parameters: Bond Lengths and Angles

Precise measurements of piperidine's bond lengths and angles have been determined through gas-phase electron diffraction and X-ray crystallography. These quantitative data provide the exact geometry of the molecule.

Table of Bond Lengths

| Bond | Length (Å) - Gas-Phase Electron Diffraction | Length (Å) - X-ray Crystallography (150 K) |

| C-N | 1.473 | 1.479 |

| C-C (avg.) | 1.535 | 1.527 |

| N-H | 1.022 | 0.910 |

| C-H (avg.) | 1.110 | 0.990 |

Table of Bond Angles

| Angle | Value (°) - Gas-Phase Electron Diffraction | Value (°) - X-ray Crystallography (150 K) |

| C-N-C | 109.8 | 111.5 |

| C-C-N (avg.) | 110.5 | 110.3 |

| C-C-C (avg.) | 111.2 | 111.0 |

Note: Values are averaged where multiple similar bonds/angles exist in the ring. X-ray crystallography data is derived from the study by Parkin et al. (2004).

Experimental Protocols for Structural Elucidation

The determination of piperidine's precise molecular structure relies on sophisticated analytical techniques. Below are summarized methodologies for the key experiments.

Single-Crystal X-ray Crystallography

This technique provides the definitive solid-state structure of a molecule.

-

Crystal Growth: A single crystal of piperidine suitable for diffraction is grown in situ. The liquid is flash-frozen to a polycrystalline powder. The sample is then carefully warmed (e.g., to 250 K) to partially melt, leaving a small seed crystal. Crystallization is allowed to proceed slowly from this seed.

-

Data Collection: The grown crystal is cooled to a low temperature (e.g., 150 K) to minimize thermal vibrations. It is mounted on a diffractometer equipped with an X-ray source (e.g., Mo Kα radiation) and a CCD detector. A full sphere of diffraction data is collected by rotating the crystal in the X-ray beam.

-

Structure Solution: The collected diffraction intensities are integrated and corrected for experimental factors (e.g., absorption). The resulting data is used to determine the unit cell parameters and space group. The structure is then solved using direct methods to obtain the initial positions of the atoms.

-

Structure Refinement: The initial atomic model is refined using a full-matrix least-squares method. This process optimizes the atomic coordinates and displacement parameters to achieve the best fit between the calculated and observed diffraction patterns, yielding the final, highly accurate molecular structure.

Caption: A generalized workflow for determining crystal structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis

NMR spectroscopy is a powerful tool for studying the conformational dynamics of piperidine in solution.

-

Sample Preparation: A dilute solution of piperidine is prepared in a suitable deuterated solvent (e.g., CDCl₃ for non-polar environments or D₂O for aqueous environments). The sample is placed in a standard NMR tube.

-

Data Acquisition: ¹H and ¹³C NMR spectra are acquired. For detailed conformational analysis, advanced 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and NOESY (Nuclear Overhauser Effect Spectroscopy) are performed.

-

Spectral Analysis:

-

Chemical Shifts: The chemical shifts (δ) of the protons and carbons provide information about the electronic environment. Protons in axial versus equatorial positions will have distinct chemical shifts.

-

Coupling Constants: The magnitude of the coupling constants (³J) between vicinal protons, particularly the H-C-C-H couplings, is highly dependent on the dihedral angle between them. This relationship is described by the Karplus equation and allows for the determination of the ring's conformation.

-

NOESY: This experiment detects through-space interactions between protons that are close to each other (typically < 5 Å). The presence or absence of specific NOE cross-peaks can definitively distinguish between axial and equatorial positions of substituents and confirm the chair conformation.

-

-

Variable Temperature Studies: By acquiring NMR spectra at different temperatures, the thermodynamics of the conformational equilibrium (e.g., between the axial and equatorial N-H conformers) can be studied, and the energy barrier for ring inversion can be calculated.

Role in Synthesis: The Stork Enamine Alkylation

The piperidine structure is not only a target for analysis but also a key reagent in organic synthesis. Its secondary amine character allows it to readily form enamines with ketones and aldehydes. These enamines are crucial intermediates in the Stork enamine alkylation , a reliable method for the α-alkylation of carbonyl compounds.

The reaction proceeds in three main stages:

-

Enamine Formation: Piperidine reacts with a ketone (e.g., cyclohexanone) to form a nucleophilic enamine.

-

Alkylation: The enamine attacks an electrophile (e.g., an alkyl halide), adding an alkyl group to the α-carbon. This step forms an iminium salt intermediate.

-

Hydrolysis: The iminium salt is hydrolyzed with dilute acid to regenerate the ketone, now with the new alkyl group at the α-position, and releases the piperidine catalyst.

Caption: The logical steps of the Stork enamine alkylation reaction.

References

The Piperidine Scaffold: A Cornerstone of Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The piperidine ring, a six-membered saturated heterocycle containing a nitrogen atom, is a ubiquitous and privileged scaffold in medicinal chemistry. Its prevalence in both natural products and synthetic pharmaceuticals underscores its remarkable versatility and profound impact on drug discovery. This technical guide provides a comprehensive overview of the piperidine scaffold, detailing its synthesis, structural features, and diverse therapeutic applications. It is intended to serve as a valuable resource for professionals engaged in the design and development of novel therapeutics.

Introduction to the Piperidine Scaffold

The significance of the piperidine moiety in drug design stems from its unique combination of properties. It can serve as a versatile building block, allowing for the introduction of various substituents with precise stereochemical control. The nitrogen atom can act as a hydrogen bond acceptor or, when protonated, a hydrogen bond donor, facilitating crucial interactions with biological targets.[1] Furthermore, the piperidine ring's conformational flexibility allows it to adapt to the steric requirements of diverse binding pockets, enhancing drug-target interactions.[1] These attributes have led to the incorporation of the piperidine scaffold into a wide array of FDA-approved drugs, spanning numerous therapeutic areas.[2][3][4]

Synthesis of Piperidine Derivatives

The construction of substituted piperidine rings is a well-established field in organic synthesis, with numerous methods available to access a wide range of derivatives. Key synthetic strategies include the hydrogenation of pyridine precursors, N-acylation, and N-arylation.

Hydrogenation of Pyridines

A common and efficient method for synthesizing piperidines is the catalytic hydrogenation of corresponding pyridine derivatives. This reaction typically involves the use of a metal catalyst, such as rhodium on carbon (Rh/C), under a hydrogen atmosphere.

Experimental Protocol: Catalytic Hydrogenation of a Pyridine Derivative

-

Materials: Pyridine derivative, 10% Rhodium on Carbon (Rh/C), Methanol (MeOH), Hydrogen gas (H₂).

-

Procedure:

-

A solution of the pyridine derivative in methanol is placed in a high-pressure reaction vessel.

-

A catalytic amount of 10% Rh/C is added to the solution.

-

The vessel is sealed and purged with hydrogen gas.

-

The reaction mixture is stirred under a hydrogen atmosphere (typically 5 atm) at a specified temperature (e.g., 80°C) for a designated time.

-

Upon completion, the reaction mixture is cooled, and the catalyst is removed by filtration through a pad of celite.

-

The filtrate is concentrated under reduced pressure to yield the crude piperidine derivative, which can be further purified by chromatography or recrystallization.

-

N-Acylation of Piperidines

The nitrogen atom of the piperidine ring can be readily functionalized through acylation reactions, allowing for the introduction of various substituents. A common example is the acetylation of piperidine-4-carboxamide.

Experimental Protocol: Synthesis of 1-Acetylpiperidine-4-carboxamide [5][6]

-

Materials: Piperidine-4-carboxamide, Triethylamine (Et₃N), Acetic anhydride, Dichloromethane (CH₂Cl₂).

-

-

Dissolve piperidine-4-carboxamide (1 equivalent) in dichloromethane.[5]

-

Add triethylamine (3 equivalents) to the solution.[5]

-

Cool the mixture to 0-5°C in an ice bath.[5]

-

Slowly add acetic anhydride (1.2 equivalents) to the stirred solution.[5]

-

Allow the reaction mixture to warm to room temperature and stir for 18 hours.[5]

-

Collect the precipitated solid product by filtration.[5]

-

Wash the solid with dichloromethane and dry to obtain 1-acetylpiperidine-4-carboxamide.[5]

-

N-Arylation of Piperidines

The introduction of an aryl group at the nitrogen atom can be achieved through cross-coupling reactions, such as the Buchwald-Hartwig amination. This reaction typically employs a palladium catalyst and a suitable ligand.

Experimental Protocol: Palladium-Catalyzed N-Arylation of Piperidine

-

Materials: Piperidine, Aryl halide (e.g., 4-chloroanisole), Palladium catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., RuPhos), Sodium tert-butoxide (NaOtBu), Anhydrous toluene.

-

Procedure:

-

In an oven-dried Schlenk tube under an inert atmosphere, combine the aryl halide (1.0 equiv), piperidine (1.2 equiv), and sodium tert-butoxide (1.4 equiv).

-

Add the palladium catalyst (e.g., 2 mol %) and ligand (e.g., 4 mol %).

-

Add anhydrous toluene via syringe.

-

Seal the tube and heat the reaction mixture at a specified temperature (e.g., 100°C) for the required time, monitoring the reaction by TLC or GC-MS.

-

After cooling, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

-

Therapeutic Applications of Piperidine-Containing Drugs

The piperidine scaffold is a key component in numerous drugs across a wide range of therapeutic areas, including oncology, central nervous system disorders, and infectious diseases.

FDA-Approved Drugs Featuring the Piperidine Scaffold

The following table provides a non-exhaustive list of FDA-approved drugs that contain a piperidine moiety, highlighting their therapeutic class and primary mechanism of action.

| Drug Name | Therapeutic Class | Primary Mechanism of Action |

| Methylphenidate | CNS Stimulant | Norepinephrine and dopamine reuptake inhibitor.[7][8] |

| Risperidone | Atypical Antipsychotic | Antagonist of dopamine D2 and serotonin 5-HT2A receptors.[9][10] |

| Donepezil | Acetylcholinesterase Inhibitor | Reversible inhibitor of acetylcholinesterase, increasing acetylcholine levels in the brain.[5][11] |

| Loratadine | Antihistamine | Selective inverse agonist of peripheral histamine H1 receptors.[12][13] |

| Fentanyl | Opioid Analgesic | Mu-opioid receptor agonist. |

| Haloperidol | Typical Antipsychotic | Dopamine D2 receptor antagonist. |

| Paroxetine | Antidepressant (SSRI) | Selective serotonin reuptake inhibitor. |

| Pioglitazone | Antidiabetic | Peroxisome proliferator-activated receptor gamma (PPARγ) agonist. |

| Solifenacin | Anticholinergic | Muscarinic receptor antagonist. |

| Maraviroc | Antiretroviral | CCR5 receptor antagonist, preventing HIV entry into cells. |

Piperidine Derivatives in Oncology

Numerous piperidine-containing compounds have demonstrated significant anticancer activity. Their mechanisms of action are diverse and often involve the modulation of key signaling pathways implicated in cancer progression.[7]

Quantitative Data: Anticancer Activity of Piperidine Derivatives

The following table summarizes the in vitro cytotoxic activity of selected piperidine derivatives against various cancer cell lines, presented as IC₅₀ values (the concentration required to inhibit 50% of cell growth).

| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |

| B3962 (TMP-substituted phenazine) | WHCO3 (Esophageal) | 0.36 (mean) | [14] |

| B4126 (TMP-substituted phenazine) | Multiple cancer cell lines | 0.47 (mean) | [14] |

| B4125 (TMP-substituted phenazine) | Multiple cancer cell lines | 0.48 (mean) | [14] |

| Compound 17a | PC3 (Prostate) | 0.81 | [8] |

| Compound 17a | MGC803 (Gastric) | 1.09 | [8] |

| Compound 17a | MCF-7 (Breast) | 1.30 | [8] |

| DTPEP | MCF-7 (Breast) | 0.8 | [8] |

| DTPEP | MDA-MB-231 (Breast) | 1.2 | [8] |

| 1-benzyl-1-(2-methyl-3-oxo-3-(p-tolyl)propyl) piperidin-1-ium chloride | A549 (Lung) | 32.43 | [12][15] |

| Piperine Derivative | HCT-8 (Colon) | 66.0 | [15] |

| Piperine Derivative | B16 (Melanoma) | 69.9 | [15] |

Experimental Protocol: MTT Assay for Cell Viability [10][16][17]

This colorimetric assay is widely used to assess the cytotoxic effects of compounds on cancer cells by measuring metabolic activity.[16]

-

Materials: 96-well plates, cancer cell lines, culture medium, test compound, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS), solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl).[10]

-

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[10]

-

Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.[10]

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.

-

Signaling Pathway: PI3K/Akt/mTOR Pathway Inhibition

Many piperidine-based anticancer agents exert their effects by inhibiting the PI3K/Akt/mTOR pathway, which is crucial for cell growth and survival.

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by piperidine-based anticancer agents.

Piperidine Derivatives as Opioid Receptor Agonists

The piperidine scaffold is a cornerstone in the development of opioid analgesics, with fentanyl and its analogs being prominent examples. These compounds primarily act as agonists at the mu (µ)-opioid receptor.

Quantitative Data: Opioid Receptor Binding Affinity

The following table presents the binding affinities (Kᵢ values) of several piperidine-based opioid agonists for the µ-opioid receptor. A lower Kᵢ value indicates a higher binding affinity.

| Compound | µ-Opioid Receptor Kᵢ (nM) | Reference |

| Fentanyl | 0.38 | |

| Sufentanil | < 1 | [18] |

| Alfentanil | < 1 | [18] |

| Remifentanil | 1.4 | |

| Meperidine | > 100 | [18] |

| Compound (3R, 4S)-23 | 0.0021 | [19] |

Experimental Protocol: Radioligand Binding Assay for Opioid Receptors [20][21]

This assay measures the ability of a test compound to displace a radiolabeled ligand from the opioid receptor, thereby determining its binding affinity.

-

Materials: Cell membranes expressing the opioid receptor of interest, radiolabeled ligand (e.g., [³H]DAMGO for µ-opioid receptor), test compound, binding buffer, wash buffer, glass fiber filters, scintillation fluid, and a scintillation counter.[22]

-

Procedure:

-

Incubate the cell membranes with a fixed concentration of the radiolabeled ligand and varying concentrations of the test compound.

-

After reaching equilibrium, rapidly filter the mixture through glass fiber filters to separate bound from free radioligand.

-

Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

-

Place the filters in scintillation vials with scintillation fluid.

-

Quantify the radioactivity using a scintillation counter.

-

The concentration of the test compound that displaces 50% of the radiolabeled ligand (IC₅₀) is determined and used to calculate the Kᵢ value.

-

Signaling Pathway: Mu-Opioid Receptor Agonism

Activation of the µ-opioid receptor by an agonist initiates a G-protein-mediated signaling cascade that ultimately leads to analgesia.

Caption: Signaling pathway of a piperidine-based mu-opioid receptor agonist.

Piperidine Derivatives as CCR5 Antagonists

Certain piperidine derivatives, such as Maraviroc, function as CCR5 receptor antagonists, effectively blocking the entry of HIV into host cells.

Quantitative Data: Anti-HIV Activity of Piperidine-based CCR5 Antagonists

The following table shows the in vitro anti-HIV-1 activity (IC₅₀) and CCR5 binding affinity of selected piperidine-containing CCR5 antagonists.

| Compound | Anti-HIV-1 IC₅₀ (nM) | CCR5 Binding IC₅₀ (nM) | Reference |

| Maraviroc | ~2 | ~4 | |

| TAK-220 | 1.1 (mean EC₅₀) | 3.5 | [13] |

| SCH-350634 | Potent inhibitor | - | [23] |

| Compound 5f | - | 5.8 | [13] |

| Compound B07 | Potent activity | - | [24] |

Signaling Pathway: CCR5 Antagonism in HIV-1 Entry

CCR5 antagonists bind to the CCR5 co-receptor on host cells, preventing the interaction with the HIV-1 gp120 envelope protein and thus inhibiting viral entry.

Caption: Mechanism of action of a piperidine-based CCR5 antagonist in preventing HIV-1 entry.

Conclusion

The piperidine scaffold continues to be a highly valuable and versatile structural motif in medicinal chemistry. Its favorable physicochemical properties and synthetic tractability have cemented its role in the development of a wide range of clinically successful drugs. The ongoing exploration of novel piperidine derivatives and their biological activities promises to yield new therapeutic agents for a multitude of diseases. This technical guide provides a foundational understanding of the core aspects of piperidine chemistry and pharmacology, intended to aid researchers and drug development professionals in their pursuit of innovative medicines.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Analogues of Piperidine for Drug Design - Pharmaceutical Technology [pharmaceutical-technology.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. 4-Piperidinecarboxamide,1-acetyl- synthesis - chemicalbook [chemicalbook.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. assaygenie.com [assaygenie.com]

- 10. MTT assay overview | Abcam [abcam.com]

- 11. Synthesis and SAR studies of 3-phenoxypropyl piperidine analogues as ORL1 (NOP) receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Discovery of a piperidine-4-carboxamide CCR5 antagonist (TAK-220) with highly potent Anti-HIV-1 activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. nwmedj.org [nwmedj.org]

- 16. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. zenodo.org [zenodo.org]

- 19. pubs.acs.org [pubs.acs.org]

- 20. go.drugbank.com [go.drugbank.com]

- 21. Measuring ligand efficacy at the mu-opioid receptor using a conformational biosensor | eLife [elifesciences.org]

- 22. eurofinsdiscovery.com [eurofinsdiscovery.com]

- 23. Piperidine CD4-mimetic compounds expose vulnerable Env epitopes sensitizing HIV-1-infected cells to ADCC - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Design, synthesis, and biological activity of novel 1,4-disubstituted piperidine/piperazine derivatives as CCR5 antagonist-based HIV-1 entry inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

The Multifaceted Biological Activities of Piperidine Derivatives: A Technical Guide for Drug Discovery Professionals

The piperidine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast array of biologically active compounds and approved pharmaceuticals.[1] Its conformational flexibility and ability to forge diverse molecular interactions make it a versatile and highly sought-after building block in the design of novel therapeutics.[1] This technical guide provides an in-depth overview of the significant biological activities of piperidine derivatives, with a focus on their anticancer, antiviral, and neuroprotective properties. It is intended for researchers, scientists, and drug development professionals, offering a compilation of quantitative data, detailed experimental protocols, and visualizations of key signaling pathways to aid in the exploration and development of next-generation piperidine-based therapeutics.

Anticancer Activity of Piperidine Derivatives

Piperidine moieties are integral to numerous anticancer drugs and clinical candidates, exhibiting a variety of mechanisms of action that include the modulation of critical signaling pathways, induction of apoptosis, and direct interaction with DNA.[1][2] Below is a comparative analysis of the in vitro cytotoxic activity of several promising piperidine derivatives against a range of human cancer cell lines.

Quantitative Anticancer Activity Data

The half-maximal inhibitory concentration (IC50) and growth inhibitory concentration (GI50) values provide a quantitative measure of the potency of these compounds.

| Derivative | Cancer Cell Line | Cell Type | IC50 / GI50 (µM) |

| DTPEP | MCF-7 | Breast (ER+) | 0.8 ± 0.04 |

| MDA-MB-231 | Breast (ER-) | 1.2 ± 0.12 | |

| Compound 17a | PC3 | Prostate | 0.81 |

| MGC803 | Gastric | 1.09 | |

| MCF-7 | Breast | 1.30 | |

| Compound 16 | 786-0 | Kidney | 0.4 (GI50, µg/mL) |

| HT29 | Colon | 4.1 (GI50, µg/mL) | |

| NCI/ADR-RES | Ovarian (Resistant) | 17.5 (GI50, µg/mL) | |

| PC-3 | Prostate | <25 (GI50, µg/mL) |

Antiviral Activity of Piperidine Derivatives

The piperidine scaffold has also been successfully incorporated into potent antiviral agents. These compounds can interfere with various stages of the viral life cycle, from entry and replication to assembly and release.

Quantitative Antiviral Activity Data

The 50% effective concentration (EC50) is a measure of a drug's potency in inhibiting viral replication.

| Derivative | Virus Strain | Cell Line | EC50 (µM) |

| FZJ05 | Influenza A/H1N1 (A/PR/8/34) | MDCK | Significantly lower than ribavirin, amantadine, and rimantadine |

| Compound 11e | Various Influenza A strains | Multiple cell lines | As low as 0.05 |

Neuroprotective Effects of Piperidine Derivatives

Piperidine-containing compounds, notably the natural alkaloid piperine, have demonstrated significant neuroprotective effects in various models of neurological disorders. Their mechanisms of action often involve the modulation of signaling pathways related to oxidative stress, inflammation, and apoptosis.[3][4]

Experimental Protocols

Detailed methodologies for key experiments cited in the evaluation of piperidine derivatives are provided below.

Cell Viability and Cytotoxicity Assays

MTT Assay Protocol

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[5]

-

Cell Seeding: Seed cancer cells in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.[1]

-

Compound Treatment: Replace the medium with fresh medium containing various concentrations of the piperidine derivative. Include a vehicle control (e.g., DMSO). Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).[1]

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.[1]

-

Formazan Solubilization: Remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or a specialized solubilization solution) to each well to dissolve the formazan crystals.[1][5]

-

Absorbance Reading: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader. A reference wavelength of >650 nm can be used for background correction.[5]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 or GI50 values.

DNA Interaction Assays

DNA Intercalation Assay using Topoisomerase I

This assay assesses a compound's ability to intercalate into DNA by observing changes in the linking number of supercoiled plasmid DNA.[6]

-

Incubation: Incubate supercoiled plasmid DNA (e.g., pBR322) with the test piperidine derivative or a known intercalator (e.g., ethidium bromide) for 15 minutes at 25°C.[6]

-

Topoisomerase I Treatment: Add DNA Topoisomerase I to the mixture and incubate for an additional hour.[6]

-

DNA Extraction: Stop the reaction and extract the DNA using phenol and chloroform, followed by ethanol precipitation.[6]

-

Gel Electrophoresis: Resolve the DNA samples on a 1% agarose gel in 1x TAE buffer.[6]

-

Visualization and Analysis: Stain the gel with ethidium bromide, visualize under UV light, and analyze the changes in DNA topology. Intercalating agents will cause a change in the supercoiling state of the plasmid DNA.[6]

Signaling Pathways and Mechanisms of Action

The biological activities of piperidine derivatives are often attributed to their ability to modulate specific cellular signaling pathways.

Figure 1. General experimental workflow for the evaluation of piperidine derivatives.

PI3K/Akt Signaling Pathway in Cancer

The PI3K/Akt pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, and survival, and its dysregulation is a common feature in many cancers.[7][8] The piperidine derivative DTPEP has been shown to exert its anticancer effects by downregulating this pathway.[2]

Figure 2. The PI3K/Akt signaling pathway and the inhibitory action of DTPEP.

Apoptotic Pathway Induced by Piperidine Derivatives

Compound 17a has been reported to induce apoptosis in prostate cancer cells by modulating the expression of key apoptosis-related proteins.[9]

Figure 3. Apoptotic pathway induced by Compound 17a in cancer cells.

Neuroprotective Signaling Pathway of Piperine

Piperine exerts its neuroprotective effects through multiple signaling pathways, including the NGF/TrkA/Akt/GSK3β pathway, which is crucial for neuronal survival and function.[3]

Figure 4. Neuroprotective signaling pathway modulated by piperine.

References

- 1. benchchem.com [benchchem.com]

- 2. New piperidine derivative DTPEP acts as dual-acting anti-breast cancer agent by targeting ERα and downregulating PI3K/Akt-PKCα leading to caspase-dependent apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Piperine Provides Neuroprotection against Kainic Acid-Induced Neurotoxicity via Maintaining NGF Signalling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 細胞計数・セルヘルス分析 [sigmaaldrich.com]

- 6. DNA intercalation assay [bio-protocol.org]

- 7. PI3K-AKT Signaling Pathway | Key Regulator in Cancer Development & Progression - Creative Biolabs [creativebiolabs.net]

- 8. cusabio.com [cusabio.com]

- 9. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

The Piperidine Scaffold: A Versatile Tool in Pharmacology

The piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, is a cornerstone in modern medicinal chemistry. Its prevalence in over seventy commercial drugs underscores its importance as a "privileged scaffold" – a molecular framework that is frequently found in biologically active compounds. The conformational flexibility of the piperidine ring, coupled with the basicity of its nitrogen atom, allows for diverse interactions with a multitude of biological targets. This technical guide delves into the core mechanisms of action of four prominent piperidine-containing drugs, offering insights for researchers, scientists, and drug development professionals.

Donepezil: Combating Cognitive Decline in Alzheimer's Disease

Donepezil is a reversible inhibitor of acetylcholinesterase (AChE), the primary enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh) in the synaptic cleft. In Alzheimer's disease, there is a notable deficit in cholinergic neurotransmission, which is linked to cognitive decline. By inhibiting AChE, donepezil increases the concentration and duration of action of ACh at cholinergic synapses, thereby enhancing neuronal communication.

Mechanism of Action

Donepezil binds to the active site of acetylcholinesterase, preventing the breakdown of acetylcholine.[1] This leads to an accumulation of acetylcholine in the synaptic cleft, which can then bind to and activate postsynaptic acetylcholine receptors, improving cholinergic neurotransmission.[2][3][4] This enhanced signaling is thought to be the primary mechanism by which donepezil alleviates some of the cognitive symptoms of Alzheimer's disease.

Quantitative Data: Inhibitory Activity of Donepezil

| Parameter | Value | Target | Reference |

| IC50 | 6.7 nM | Acetylcholinesterase (in vitro) | [5][6] |

| Plasma IC50 | 37 ± 4.1 ng/mL | Brain Acetylcholinesterase (in vivo, monkey) | [7] |

| Plasma IC50 | 53.6 ± 4.0 ng/mL | Cerebral Acetylcholinesterase (in vivo, human) | [8] |

Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay is a widely used method to determine acetylcholinesterase activity and the inhibitory potential of compounds like donepezil.[9][10][11]

Principle: Acetylcholinesterase hydrolyzes the substrate acetylthiocholine (ATCI) to thiocholine and acetate. The produced thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to generate a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which can be quantified spectrophotometrically at 412 nm.[9] The rate of color formation is proportional to the enzyme's activity.

Materials:

-

96-well microplate

-

Spectrophotometer (plate reader)

-

Phosphate buffer (0.1 M, pH 8.0)

-

Acetylcholinesterase (AChE) solution (e.g., 1 U/mL)

-

Acetylthiocholine iodide (ATCI) solution (e.g., 14 mM)

-

DTNB solution (e.g., 10 mM)

-

Test compound (Donepezil) solutions at various concentrations

-

Control (buffer or solvent)

Procedure:

-

To each well of a 96-well plate, add 140 µL of 0.1 M phosphate buffer (pH 8.0).

-

Add 10 µL of the test compound solution (or control) to the respective wells.

-

Add 10 µL of AChE solution (1 U/mL) to each well.

-

Incubate the plate at 25°C for 10 minutes.

-

Following the pre-incubation, add 10 µL of 10 mM DTNB to the reaction mixture.

-

Initiate the reaction by adding 10 µL of 14 mM acetylthiocholine iodide.

-

Immediately measure the absorbance at 412 nm and continue to record the absorbance at regular intervals (e.g., every minute) for a set period (e.g., 10 minutes) to determine the rate of reaction.

-

The percentage of AChE inhibition is calculated by comparing the rate of the reaction in the presence of the inhibitor to the rate of the control reaction.

Caption: Mechanism of Donepezil action at the cholinergic synapse.

Risperidone: A Dual Antagonist for the Management of Psychosis

Risperidone is a second-generation (atypical) antipsychotic medication used in the treatment of schizophrenia and bipolar disorder. Its therapeutic effects are primarily attributed to its combined antagonist activity at dopamine D2 and serotonin 5-HT2A receptors. This dual antagonism is believed to contribute to its efficacy in treating both the positive and negative symptoms of schizophrenia, with a lower propensity for extrapyramidal side effects compared to first-generation antipsychotics.

Mechanism of Action

The prevailing "dopamine hypothesis" of schizophrenia posits that an overactivity of dopaminergic pathways, particularly the mesolimbic pathway, contributes to the positive symptoms of psychosis (e.g., hallucinations, delusions). Risperidone acts as a dopamine D2 receptor antagonist, blocking the action of dopamine and thereby reducing this hyperactivity. Concurrently, its potent antagonism of serotonin 5-HT2A receptors is thought to disinhibit dopamine release in other brain regions, such as the prefrontal cortex, which may help to alleviate the negative and cognitive symptoms of schizophrenia.[12][13][14][15] The high 5-HT2A to D2 receptor affinity ratio is a key characteristic of many atypical antipsychotics.

Quantitative Data: Receptor Binding Affinities of Risperidone

| Receptor | Ki (nM) | Reference |

| Dopamine D2 | 3.2 | |

| Serotonin 5-HT2A | 0.2 | |

| Serotonin 5-HT1A | 420 | |

| Serotonin 5-HT2C | 50 | |

| Dopamine D1 | 240 | |

| Dopamine D4 | 7.3 | |

| Alpha-1A Adrenergic | 5 | |

| Alpha-2A Adrenergic | 16 | |

| Histamine H1 | 20 |

Experimental Protocol: Radioligand Binding Assay for GPCRs

This protocol is a standard method for determining the affinity of a compound for a specific G-protein coupled receptor (GPCR), such as the dopamine D2 or serotonin 5-HT2A receptor.[16][17][18][19]

Principle: A radiolabeled ligand with known high affinity for the receptor of interest is incubated with a preparation of cell membranes expressing the receptor. The test compound (e.g., risperidone) is added at various concentrations to compete with the radioligand for binding to the receptor. The amount of radioactivity bound to the membranes is measured, and the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki (inhibition constant) can then be calculated from the IC50 value.

Materials:

-

Cell membranes expressing the target receptor (e.g., human D2 or 5-HT2A receptors)

-

Radiolabeled ligand (e.g., [3H]spiperone for D2, [3H]ketanserin for 5-HT2A)

-

Test compound (Risperidone) solutions at various concentrations

-

Assay buffer (e.g., Tris-HCl with appropriate ions)

-

Glass fiber filters

-

Filtration apparatus

-

Scintillation counter and scintillation fluid

Procedure:

-

Prepare a reaction mixture in assay tubes containing the cell membrane preparation, assay buffer, and varying concentrations of the test compound.

-

Add a fixed concentration of the radiolabeled ligand to each tube to initiate the binding reaction.

-

To determine non-specific binding, a separate set of tubes is prepared containing a high concentration of an unlabeled ligand that is known to bind to the receptor.

-

Incubate the tubes at a specific temperature (e.g., room temperature or 37°C) for a duration sufficient to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a vacuum manifold. This separates the membrane-bound radioligand from the free radioligand.

-

Wash the filters rapidly with ice-cold assay buffer to remove any unbound radioligand.

-

Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Caption: Dual antagonism of D2 and 5-HT2A receptors by Risperidone.

Fentanyl: A Potent Opioid Analgesic

Fentanyl is a powerful synthetic opioid analgesic that is approximately 50 to 100 times more potent than morphine. Its primary clinical use is in the management of severe pain, particularly in surgical settings and for cancer patients. The piperidine ring is a central component of fentanyl's structure and is crucial for its interaction with its biological target.

Mechanism of Action

Fentanyl exerts its analgesic effects by acting as a potent agonist at the μ-opioid receptor (MOR), a G-protein coupled receptor.[20][21] Upon binding to the MOR, fentanyl stabilizes a receptor conformation that promotes the activation of intracellular signaling pathways. The primary pathway involves the coupling of the receptor to inhibitory G-proteins (Gi/o). Activation of Gi/o proteins leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP).[22][23] This reduction in cAMP levels modulates the activity of various ion channels, leading to hyperpolarization of the neuronal membrane and a decrease in neuronal excitability, ultimately inhibiting the transmission of pain signals. Fentanyl also promotes the recruitment of β-arrestin to the MOR, a process involved in receptor desensitization and internalization, which can contribute to the development of tolerance and side effects.[21][22][23]

Quantitative Data: Potency of Fentanyl

| Parameter | Value | Target | Reference |

| Potency vs. Morphine | 50-100 times more potent | μ-opioid receptor | [20] |

Note: Specific EC50 values for fentanyl can vary depending on the assay system and cell type used. The relative potency to morphine is a more consistently reported measure.

Experimental Protocol: μ-Opioid Receptor Functional Assay (cAMP Measurement)

This assay measures the ability of a compound to activate the μ-opioid receptor by quantifying the resulting decrease in intracellular cyclic AMP (cAMP) levels.

Principle: The μ-opioid receptor is coupled to the inhibitory G-protein (Gi), which, when activated, inhibits the enzyme adenylyl cyclase, leading to a decrease in the production of cAMP. This change in cAMP can be measured using various methods, such as competitive immunoassays (e.g., ELISA) or reporter gene assays.

Materials:

-

Cells stably expressing the human μ-opioid receptor (e.g., CHO or HEK293 cells)

-

Cell culture medium and reagents

-

Forskolin (an activator of adenylyl cyclase)

-

Test compound (Fentanyl) solutions at various concentrations

-

cAMP detection kit (e.g., HTRF, ELISA, or luminescence-based)

-

Plate reader compatible with the chosen detection method

Procedure:

-

Seed the μ-opioid receptor-expressing cells in a 96-well plate and allow them to adhere overnight.

-

Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.

-

Add the test compound (fentanyl) at various concentrations to the wells and incubate for a specific period.

-

Stimulate the cells with a fixed concentration of forskolin to increase basal cAMP levels.

-

Lyse the cells to release the intracellular cAMP.

-

Quantify the amount of cAMP in each well using a cAMP detection kit according to the manufacturer's instructions.

-

Plot the measured cAMP levels against the logarithm of the fentanyl concentration.

-

The EC50 value, which is the concentration of fentanyl that produces 50% of the maximal inhibition of forskolin-stimulated cAMP production, can be determined from the dose-response curve.

References

- 1. Acetylcholinesterase inhibitor - Wikipedia [en.wikipedia.org]

- 2. Acetylcholinesterase and the Termination of Acetylcholine Action - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Enzyme inhibition: anticholinesterases [web.williams.edu]

- 4. Enzyme Inhibition: Anticholinesterases [web.williams.edu]

- 5. [Pharmacological properties of donepezil hydrochloride (Aricept), a drug for Alzheimer's disease] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Comparison of inhibitory activities of donepezil and other cholinesterase inhibitors on acetylcholinesterase and butyrylcholinesterase in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Estimation of plasma IC50 of donepezil hydrochloride for brain acetylcholinesterase inhibition in monkey using N-[11C]methylpiperidin-4-yl acetate ([11C]MP4A) and PET - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Estimation of plasma IC50 of donepezil for cerebral acetylcholinesterase inhibition in patients with Alzheimer disease using positron emission tomography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman’s Method - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. Serotonin-dopamine interaction and its relevance to schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. tandfonline.com [tandfonline.com]

- 14. Dopamine Targeting Drugs for the Treatment of Schizophrenia: Past, Present and Future - PMC [pmc.ncbi.nlm.nih.gov]

- 15. scholars.northwestern.edu [scholars.northwestern.edu]

- 16. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. 2024.sci-hub.se [2024.sci-hub.se]

- 18. giffordbioscience.com [giffordbioscience.com]

- 19. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]

- 20. researchgate.net [researchgate.net]

- 21. pnas.org [pnas.org]

- 22. Evaluation of G protein bias and β-arrestin 2 signaling in opioid-induced respiratory depression - PMC [pmc.ncbi.nlm.nih.gov]

- 23. The μ-opioid receptor-mediated Gi/o protein and β-arrestin2 signaling pathways both contribute to morphine-induced side effects - PubMed [pubmed.ncbi.nlm.nih.gov]

The Piperidine Scaffold: A Cornerstone in Modern Pharmacology

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The piperidine moiety, a saturated six-membered heterocycle containing a nitrogen atom, stands as a quintessential privileged scaffold in medicinal chemistry. Its prevalence in both natural products and synthetic pharmaceuticals underscores its remarkable versatility and profound impact on drug discovery. This technical guide delves into the core pharmacological applications of synthetic piperidines, offering a comprehensive overview of their synthesis, mechanisms of action, and therapeutic significance across a spectrum of diseases. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the exploration of piperidine-based therapeutics.

Introduction to the Pharmacological Significance of Piperidines

The unique structural and physicochemical properties of the piperidine ring contribute to its widespread success in drug design. Its three-dimensional, chair-like conformation allows for the precise spatial orientation of substituents, facilitating optimal interactions with biological targets. Furthermore, the basic nitrogen atom can be readily protonated at physiological pH, enabling the formation of crucial ionic bonds with receptor sites and enhancing aqueous solubility. The piperidine scaffold is a common feature in a vast array of FDA-approved drugs, demonstrating its broad therapeutic applicability.[1][2][3]

Anticancer Applications of Synthetic Piperidines

Synthetic piperidines have emerged as a promising class of anticancer agents, targeting various hallmarks of cancer, including uncontrolled cell proliferation, apoptosis evasion, and metastasis.

Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest

A significant number of piperidine-containing compounds exert their anticancer effects by inducing apoptosis (programmed cell death) and causing cell cycle arrest in cancer cells. For instance, certain derivatives have been shown to activate critical signaling pathways that lead to the programmed demise of malignant cells.[4][5] These compounds can modulate the expression of key regulatory proteins involved in cell cycle progression, forcing cancer cells into a state of growth arrest.[5]

dot

Caption: Apoptosis induction by synthetic piperidines.

Quantitative Data: Anticancer Activity

The in vitro anticancer activity of synthetic piperidines is typically evaluated using cell-based assays that measure cytotoxicity or the inhibition of cell proliferation. The half-maximal inhibitory concentration (IC50) is a common metric used to quantify the potency of a compound.

| Compound Class | Cell Line | IC50 (µM) | Reference |

| Spirooxindolopyrrolidine-embedded piperidinones | FaDu (Hypopharyngeal tumor) | Data not specified, but showed better cytotoxicity than bleomycin | [6] |

| 2-amino-4-(1-piperidine) pyridine derivatives | Crizotinib-resistant ALK and ROS1 mutant cell lines | Data not specified | [6] |

| Furan-pyrazole piperidine derivatives | OVCAR-8 (Ovarian carcinoma) | Not specified | [7] |

| Furan-pyrazole piperidine derivatives | HCT116 (Colon cancer) | Not specified | [7] |

Central Nervous System (CNS) Applications

The ability of the piperidine scaffold to cross the blood-brain barrier has made it a cornerstone in the development of drugs targeting the central nervous system.

Alzheimer's Disease: Acetylcholinesterase Inhibition

Donepezil, a prominent piperidine-based drug, is a reversible inhibitor of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[4] By inhibiting AChE, Donepezil increases the levels of acetylcholine in the brain, which is thought to improve cognitive function in patients with Alzheimer's disease.[6]

dot

Caption: Mechanism of acetylcholinesterase inhibition.

Analgesia: Opioid Receptor Modulation

The piperidine ring is a key structural feature of many synthetic opioids, including meperidine (pethidine) and fentanyl.[2][8] These compounds exert their analgesic effects by acting as agonists at µ-opioid receptors in the central nervous system. The binding of these piperidine-based drugs to opioid receptors modulates pain perception.

Quantitative Data: CNS Activity

The potency of CNS-active piperidines is determined through various in vitro and in vivo assays. For instance, the inhibitory activity against AChE is quantified by IC50 values, while the affinity for opioid receptors is measured by Ki values from radioligand binding assays.

| Compound | Target | Assay | IC50/Ki | Reference |

| Donepezil | Acetylcholinesterase | Ellman's Method | Not specified | [9][10] |

| Meperidine | µ-opioid receptor | Radioligand Binding Assay | Not specified | [2][11] |

| Fentanyl | µ-opioid receptor | Radioligand Binding Assay | Not specified | [2][11] |

| Piperidine Propionamide Derivatives | µ-opioid and σ1 receptors | Not specified | Not specified | [6] |

Anti-infective Applications

Synthetic piperidines have also demonstrated significant potential as anti-infective agents, with activity against a range of bacterial and parasitic pathogens.

Antibacterial Activity: DNA Gyrase Inhibition

The fluoroquinolone antibiotics, such as ciprofloxacin, feature a piperazine ring, a close relative of piperidine. However, modifications of the ciprofloxacin scaffold to include piperidine moieties have been explored. These compounds exert their antibacterial effect by inhibiting DNA gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication.[12][13]

dot

Caption: Inhibition of bacterial DNA gyrase.

Quantitative Data: Anti-infective Activity

The antibacterial efficacy of piperidine derivatives is typically assessed by determining the minimum inhibitory concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a bacterium.

| Compound Class | Bacterial Strain | MIC (µg/mL) | Reference |

| Piperidinothiosemicarbazone derivatives | M. tuberculosis (standard strain) | 2 | [14] |

| Piperidinothiosemicarbazone derivatives | M. tuberculosis (resistant strain) | 4 | [14] |

| Ciprofloxacin derivatives | S. aureus | 0.25 | [13] |

| Ciprofloxacin derivatives | E. coli | 0.036 | [13] |

| Ciprofloxacin derivatives | P. aeruginosa | 0.043 | [13] |

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the evaluation of synthetic piperidines.

General Synthetic Workflow

The synthesis of novel piperidine derivatives typically follows a multi-step process, starting from commercially available precursors and involving various organic reactions to construct and functionalize the piperidine ring.

dot

Caption: General workflow for piperidine synthesis.

Synthesis of Donepezil

Materials:

-

N-benzyl-4-formylpiperidine

-

5,6-dimethoxy-1-indanone

-

Strong base (e.g., lithium diisopropylamide - LDA)

-

Solvent (e.g., Tetrahydrofuran - THF)

-

Reducing agent for the double bond (e.g., H2/Pd-C)

Procedure:

-

In a reaction vessel under an inert atmosphere, dissolve 5,6-dimethoxy-1-indanone in anhydrous THF.

-

Cool the solution to a low temperature (e.g., -78 °C).

-

Slowly add a solution of LDA in THF to the reaction mixture.

-

After stirring for a specified time, add a solution of N-benzyl-4-formylpiperidine in THF.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Quench the reaction with a suitable reagent (e.g., saturated ammonium chloride solution).

-

Extract the product with an organic solvent, wash, dry, and concentrate to obtain the intermediate with a double bond.

-

Dissolve the intermediate in a suitable solvent and subject it to catalytic hydrogenation to reduce the double bond, yielding Donepezil.

-

Purify the final product by recrystallization or chromatography.[6]

Acetylcholinesterase Inhibition Assay (Ellman's Method)

Principle: This colorimetric assay measures the activity of AChE by detecting the product of the enzymatic reaction. Acetylthiocholine is used as a substrate, which is hydrolyzed by AChE to thiocholine and acetate. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which can be quantified spectrophotometrically at 412 nm.[9][10]

Materials:

-

Acetylcholinesterase (AChE) enzyme solution

-

Acetylthiocholine iodide (ATCI) substrate solution

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) solution

-

Phosphate buffer (pH 8.0)

-

Test compound (synthetic piperidine) solution

-

96-well microplate

-

Microplate reader

Procedure:

-

In the wells of a 96-well plate, add phosphate buffer, DTNB solution, and the test compound solution at various concentrations.

-

Add the AChE enzyme solution to each well and incubate for a predefined period.

-

Initiate the reaction by adding the ATCI substrate solution to all wells.

-

Immediately measure the absorbance at 412 nm at regular intervals using a microplate reader.

-

Calculate the rate of the reaction for each concentration of the test compound.

-

Determine the percentage of inhibition and calculate the IC50 value of the test compound.[9][10]

Opioid Receptor Binding Assay

Principle: This assay measures the affinity of a test compound for a specific opioid receptor subtype (e.g., µ-opioid receptor) by its ability to compete with a radiolabeled ligand that has a known high affinity for the receptor.

Materials:

-

Cell membranes expressing the opioid receptor of interest

-

Radiolabeled ligand (e.g., [³H]DAMGO for µ-opioid receptor)

-

Test compound (synthetic piperidine) solution

-

Binding buffer

-

Wash buffer

-

Glass fiber filters

-

Scintillation cocktail and counter

Procedure:

-

In a reaction tube, incubate the cell membranes with the radiolabeled ligand in the presence of varying concentrations of the test compound.

-

After incubation, rapidly filter the mixture through glass fiber filters to separate the bound from the unbound radioligand.

-

Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

The amount of radioactivity on the filter is inversely proportional to the affinity of the test compound for the receptor.

-

Calculate the IC50 of the test compound and then convert it to a Ki value using the Cheng-Prusoff equation.[1][2][11]

Conclusion

The synthetic piperidine scaffold continues to be a remarkably fruitful area of research in drug discovery. Its structural versatility and favorable pharmacological properties have led to the development of numerous clinically successful drugs for a wide range of diseases. The ongoing exploration of novel synthetic methodologies and a deeper understanding of the structure-activity relationships of piperidine derivatives promise to yield the next generation of innovative therapeutics. This guide has provided a comprehensive overview of the key pharmacological applications of synthetic piperidines, with a focus on providing practical information for researchers and drug development professionals. The detailed experimental protocols, quantitative data, and signaling pathway diagrams are intended to facilitate further research and development in this exciting field.

References

- 1. benchchem.com [benchchem.com]

- 2. pubcompare.ai [pubcompare.ai]

- 3. scispace.com [scispace.com]

- 4. tandfonline.com [tandfonline.com]

- 5. Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman’s Method - PMC [pmc.ncbi.nlm.nih.gov]

- 6. newdrugapprovals.org [newdrugapprovals.org]

- 7. Frontiers | Recent developments in the design and synthesis of benzylpyridinium salts: Mimicking donepezil hydrochloride in the treatment of Alzheimer’s disease [frontiersin.org]

- 8. Pethidine - Wikipedia [en.wikipedia.org]

- 9. benchchem.com [benchchem.com]

- 10. scribd.com [scribd.com]

- 11. pubcompare.ai [pubcompare.ai]

- 12. Methods to Assay Inhibitors of DNA Gyrase and Topoisomerase IV Activities | Springer Nature Experiments [experiments.springernature.com]

- 13. mdpi.com [mdpi.com]

- 14. Isolation, synthesis and characterization of impurities in celecoxib, a COX-2 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

The Ubiquitous Piperidine: A Privileged Scaffold in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The piperidine ring, a simple six-membered nitrogen-containing heterocycle, stands as a titan in the world of medicinal chemistry. Its remarkable prevalence in a vast array of FDA-approved drugs is a testament to its status as a "privileged scaffold." This technical guide delves into the multifaceted role of piperidine in drug design and development, exploring its fundamental physicochemical properties, diverse therapeutic applications, and the synthetic strategies employed to harness its potential. Through a detailed examination of key examples, experimental protocols, and visual representations of its impact on biological pathways, this document aims to provide a comprehensive resource for professionals engaged in the pursuit of novel therapeutics.

The Piperidine Advantage: Physicochemical Properties and Pharmacokinetic Impact

The enduring success of the piperidine moiety in drug design can be attributed to a unique combination of structural and electronic features that favorably influence a molecule's pharmacokinetic and pharmacodynamic profiles.[1]

Key Physicochemical Properties:

-

Basicity: The nitrogen atom within the piperidine ring is basic, with a pKa of the conjugate acid typically around 11.[2] At physiological pH, this nitrogen is predominantly protonated, enabling the formation of strong ionic interactions with acidic residues in target proteins. This feature is crucial for the binding affinity of many piperidine-containing drugs.

-

Conformational Flexibility: The sp³-hybridized carbon atoms allow the piperidine ring to adopt various low-energy conformations, most notably the chair conformation. This flexibility enables the molecule to orient its substituents in optimal positions for binding to diverse biological targets.[3]

-

Lipophilicity and Solubility: The piperidine ring itself possesses a balance of lipophilic and hydrophilic character. The saturated hydrocarbon backbone contributes to lipophilicity, which is crucial for membrane permeability, while the nitrogen atom can participate in hydrogen bonding, enhancing aqueous solubility.[3] The ability to functionalize the ring at multiple positions allows for fine-tuning of the overall lipophilicity (logP) and water solubility of a drug candidate.[3]

-

Metabolic Stability: The piperidine ring is generally more metabolically stable compared to other nitrogen-containing heterocycles. Strategic placement of substituents can further block sites of metabolism, improving the drug's half-life and pharmacokinetic profile.[1]

These properties collectively contribute to the "drug-likeness" of piperidine-containing molecules, enhancing their absorption, distribution, metabolism, and excretion (ADME) profiles.

Prevalence of Piperidine in FDA-Approved Drugs

The piperidine scaffold is a recurring motif across a wide spectrum of therapeutic areas, underscoring its versatility in targeting a diverse range of biological macromolecules. A quantitative analysis of its presence in FDA-approved drugs reveals its significant contribution to modern medicine.[4]

| Therapeutic Area | Examples of Piperidine-Containing Drugs | Approximate Percentage of Drugs in Class Containing Piperidine |

| Central Nervous System (CNS) | Methylphenidate (ADHD), Donepezil (Alzheimer's), Haloperidol (Antipsychotic), Fentanyl (Analgesic), Paroxetine (Antidepressant) | ~15-20% |

| Antihistamines | Fexofenadine, Loratadine, Desloratadine | > 50% |

| Antipsychotics | Risperidone, Paliperidone, Aripiprazole | ~30-40% |

| Opioid Analgesics | Fentanyl, Meperidine, Loperamide | > 60% |

| Anticancer | Palbociclib, Ribociclib | ~5-10% |

| Antiviral (HIV) | Lopinavir, Ritonavir | ~10-15% |

| Cardiovascular | Amiodarone, Flecainide | < 5% |

Note: The percentages are estimations based on available literature and may vary depending on the specific classification and dataset.

Physicochemical Properties of Representative Piperidine-Containing Drugs

The following table summarizes key physicochemical properties of several well-known drugs that incorporate the piperidine scaffold, illustrating the range of properties that can be achieved through substitution and functionalization.

| Drug | Therapeutic Class | pKa | logP | Water Solubility (mg/mL) |

| Methylphenidate | CNS Stimulant | 8.8 | 2.3 | 1.9 |

| Donepezil | Acetylcholinesterase Inhibitor | 8.9 | 3.8 | 0.12 |

| Fentanyl | Opioid Analgesic | 8.4 | 4.05 | 0.025 |

| Risperidone | Atypical Antipsychotic | 8.2 | 3.3 | 0.05 |

| Loratadine | Antihistamine | 5.0 | 5.2 | 0.011 |

| Paroxetine | Antidepressant (SSRI) | 9.8 | 3.5 | 5.6 |

| Palbociclib | Anticancer (CDK4/6 Inhibitor) | 7.4 | 3.4 | 0.01 |

Experimental Protocols for the Synthesis of Key Piperidine-Containing Drugs

The synthesis of piperidine-containing pharmaceuticals often involves multi-step sequences that leverage a variety of organic reactions to construct and functionalize the heterocyclic core. Below are detailed methodologies for the synthesis of three prominent examples.

Synthesis of Fentanyl

Fentanyl, a potent synthetic opioid analgesic, is synthesized through a convergent route that involves the formation of a 4-anilinopiperidine intermediate.

Step 1: N-alkylation of 4-piperidone

-

Reactants: 4-piperidone monohydrate hydrochloride, 2-phenylethyl bromide, potassium carbonate.

-

Solvent: Acetonitrile.

-

Procedure: A mixture of 4-piperidone monohydrate hydrochloride (1.0 eq), 2-phenylethyl bromide (1.1 eq), and potassium carbonate (2.5 eq) in acetonitrile is heated at reflux for 12 hours. The reaction mixture is then cooled, filtered, and the solvent is removed under reduced pressure. The residue is purified by column chromatography on silica gel to afford N-(2-phenylethyl)-4-piperidone.

Step 2: Reductive Amination

-

Reactants: N-(2-phenylethyl)-4-piperidone, aniline, sodium triacetoxyborohydride.

-

Solvent: Dichloroethane.

-

Procedure: To a solution of N-(2-phenylethyl)-4-piperidone (1.0 eq) and aniline (1.1 eq) in dichloroethane is added sodium triacetoxyborohydride (1.5 eq) portionwise at room temperature. The reaction is stirred for 16 hours. The reaction is quenched with saturated aqueous sodium bicarbonate solution and the aqueous layer is extracted with dichloromethane. The combined organic layers are dried over sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography to yield N-phenyl-N-(1-(2-phenylethyl)piperidin-4-yl)amine.

Step 3: N-acylation

-

Reactants: N-phenyl-N-(1-(2-phenylethyl)piperidin-4-yl)amine, propionyl chloride, triethylamine.

-

Solvent: Dichloromethane.

-

Procedure: To a solution of N-phenyl-N-(1-(2-phenylethyl)piperidin-4-yl)amine (1.0 eq) and triethylamine (1.5 eq) in dichloromethane at 0 °C is added propionyl chloride (1.2 eq) dropwise. The reaction mixture is allowed to warm to room temperature and stirred for 4 hours. The reaction is washed with water and brine, dried over sodium sulfate, and concentrated to give fentanyl, which can be further purified by recrystallization.

Synthesis of Donepezil

Donepezil, an acetylcholinesterase inhibitor used for the treatment of Alzheimer's disease, features a benzylpiperidine moiety linked to an indanone core.

Step 1: Synthesis of 1-benzyl-4-formylpiperidine

-

Reactants: Isonipecotic acid, thionyl chloride, benzylamine, diisobutylaluminium hydride (DIBAL-H).

-

Procedure: Isonipecotic acid is converted to its acid chloride using thionyl chloride. The acid chloride is then reacted with benzylamine to form the corresponding amide. The amide is subsequently reduced to 1-benzylpiperidine-4-carboxaldehyde using DIBAL-H at low temperature.

Step 2: Knoevenagel Condensation

-

Reactants: 1-benzyl-4-formylpiperidine, 5,6-dimethoxy-1-indanone, a base (e.g., piperidine or sodium ethoxide).

-

Solvent: Ethanol or Toluene.

-

Procedure: A mixture of 1-benzyl-4-formylpiperidine (1.0 eq), 5,6-dimethoxy-1-indanone (1.0 eq), and a catalytic amount of base in a suitable solvent is heated at reflux with a Dean-Stark apparatus to remove water. After completion of the reaction, the solvent is removed, and the crude product, 1-benzyl-4-((5,6-dimethoxy-1-indanon)-2-ylidene)methylpiperidine, is purified.

Step 3: Reduction of the Double Bond

-

Reactants: 1-benzyl-4-((5,6-dimethoxy-1-indanon)-2-ylidene)methylpiperidine, hydrogen gas, palladium on carbon (Pd/C).

-

Solvent: Ethanol or Tetrahydrofuran.

-

Procedure: The unsaturated intermediate is dissolved in a suitable solvent and hydrogenated in the presence of a catalytic amount of 10% Pd/C under a hydrogen atmosphere (typically 1-4 atm) until the starting material is consumed. The catalyst is removed by filtration, and the solvent is evaporated to yield donepezil.

Synthesis of Methylphenidate

Methylphenidate, a stimulant used to treat ADHD, is a piperidine derivative with two stereocenters. The synthesis often targets the racemic threo-diastereomer.

Step 1: Synthesis of 2-phenyl-2-(piperidin-2-yl)acetic acid

-

Reactants: 2-chloropyridine, phenylacetonitrile, a strong base (e.g., sodium amide).

-

Procedure: Phenylacetonitrile is deprotonated with a strong base to form a carbanion, which then undergoes nucleophilic substitution with 2-chloropyridine to form 2-phenyl-2-(pyridin-2-yl)acetonitrile. The pyridine ring is then reduced to a piperidine ring using a reducing agent such as hydrogen gas with a platinum oxide catalyst. Finally, the nitrile group is hydrolyzed under acidic or basic conditions to yield 2-phenyl-2-(piperidin-2-yl)acetic acid.

Step 2: Esterification

-

Reactants: 2-phenyl-2-(piperidin-2-yl)acetic acid, methanol, an acid catalyst (e.g., sulfuric acid or thionyl chloride).

-

Procedure: The carboxylic acid is esterified by heating it in methanol in the presence of a catalytic amount of a strong acid. The reaction is typically refluxed for several hours. After cooling, the reaction mixture is neutralized, and the methylphenidate is extracted with an organic solvent. The solvent is then removed to give the crude product, which is a mixture of diastereomers.

Step 3: Diastereomeric Resolution (Optional but crucial for therapeutic use)

-

Procedure: The racemic threo/erythro mixture of methylphenidate can be separated into its individual diastereomers by fractional crystallization of diastereomeric salts formed with a chiral acid, such as tartaric acid. The desired threo-diastereomer is then isolated.

Visualizing the Role of Piperidine: Signaling Pathways and Experimental Workflows

Graphviz diagrams provide a clear and concise way to visualize complex biological and chemical processes. The following diagrams illustrate the mechanism of action of piperidine-containing drugs and a general workflow for their discovery.

Caption: The piperidine scaffold as a privileged structure in drug design.

Caption: Mechanism of action of atypical antipsychotics containing a piperidine moiety.

Caption: Mechanism of action of piperidine-based HIV protease inhibitors.

Caption: General workflow for combinatorial synthesis and high-throughput screening of a piperidine library.

Conclusion

The piperidine scaffold continues to be an indispensable tool in the arsenal of medicinal chemists. Its inherent physicochemical properties, coupled with its synthetic tractability, allow for the creation of diverse molecular architectures with fine-tuned pharmacological profiles. From modulating CNS activity to combating infectious diseases, the impact of piperidine-containing drugs is undeniable. As our understanding of disease biology deepens and synthetic methodologies evolve, the strategic incorporation of this privileged scaffold will undoubtedly continue to fuel the discovery and development of the next generation of innovative medicines. This guide serves as a foundational resource for researchers and scientists, providing a comprehensive overview of the critical role piperidine plays in the ongoing quest for improved human health.

References

- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Piperidine - Wikipedia [en.wikipedia.org]

- 3. thieme-connect.com [thieme-connect.com]

- 4. researchgate.net [researchgate.net]

The Piperidine Scaffold: A Comprehensive Guide to Structure-Activity Relationship (SAR) Studies for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

The piperidine ring, a six-membered nitrogen-containing heterocycle, is a cornerstone of modern medicinal chemistry. Its prevalence in a vast array of clinically approved drugs has earned it the status of a "privileged scaffold."[1] This technical guide provides an in-depth exploration of the structure-activity relationships (SAR) of piperidine derivatives across several key therapeutic areas. It is designed to be a valuable resource for researchers engaged in the design and development of novel therapeutics based on this versatile chemical motif.

This guide presents quantitative SAR data in structured tables, details key experimental protocols, and provides visualizations of relevant biological pathways and experimental workflows to facilitate a deeper understanding of the principles governing the biological activity of piperidine-containing compounds.

Piperidine Derivatives as Opioid Receptor Modulators

Piperidine-based structures are central to the development of potent analgesics that target opioid receptors, particularly the mu (µ), delta (δ), and kappa (κ) opioid receptors. The prototypical example is meperidine, and extensive modifications of the piperidine core have been explored to optimize potency, selectivity, and reduce side effects.

Quantitative Structure-Activity Relationship Data

The binding affinity (Ki) of piperidine derivatives to opioid receptors is a critical determinant of their analgesic activity. The following table summarizes the binding affinities of a selection of piperidine-based opioid receptor modulators.

| Compound | µ-Opioid Receptor Ki (nM) | δ-Opioid Receptor Ki (nM) | κ-Opioid Receptor Ki (nM) | Reference |

| Morphine | 1-100 | - | - | [2][3] |

| Fentanyl | 1-100 | - | - | [3][4] |

| Meperidine | >100 | - | - | [3][4] |

| Sufentanil | <1 | - | - | [3][4] |

| Alfentanil | 1-100 | - | - | [4] |

| Carfentanil | 0.22 | - | - | [5] |

| Loperamide | - | - | - | |

| Diphenoxylate | 1-100 | - | - | [3] |

| Tetrahydroquinoline Analogues | ||||

| Compound 4 | 29 | 150 | - | [2] |

| Compound 5 | 25.8 | 33.0 | 36.5 | [2] |

| Compound 6 | 0.29 | 6.6 | - | [2] |

| Compound 9 | 1.1 | 10 | - | [2] |

| Compound 10 | 0.45 | 11 | - | [2] |

| Compound 11 | 0.35 | 9.7 | - | [2] |

| Compound 12 | 0.52 | 11 | - | [2] |

General SAR Observations for Opioid Receptor Modulators:

-

4-Position Substitution: The nature of the substituent at the 4-position of the piperidine ring is crucial for activity. A phenyl group or a related aromatic system is often found in potent µ-opioid agonists.

-

N-Substituent: The substituent on the piperidine nitrogen significantly influences potency and selectivity. For instance, in the fentanyl series, an N-phenethyl group is optimal for µ-receptor affinity.

-

Stereochemistry: The stereochemistry of substituents on the piperidine ring can have a profound impact on biological activity, with different stereoisomers often exhibiting distinct receptor binding profiles and functional activities.

Key Experimental Protocol: Radioligand Binding Assay

Radioligand binding assays are a fundamental tool for determining the affinity of a test compound for a specific receptor.

Objective: To determine the binding affinity (Ki) of a test compound for the µ-opioid receptor.

Materials:

-

Cell membranes expressing the human µ-opioid receptor.

-

Radioligand (e.g., [³H]diprenorphine or [³H]naloxone).

-

Test compounds (piperidine derivatives).

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters.

-

Scintillation fluid.

-

96-well plates.

-

Filtration apparatus.

-

Scintillation counter.

Procedure:

-

Assay Setup: In a 96-well plate, add the assay buffer, cell membranes, and varying concentrations of the test compound.

-

Radioligand Addition: Add a fixed concentration of the radioligand to each well. For competition assays, the radioligand concentration is typically at or below its Kd value.

-

Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60-90 minutes) to allow the binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter using a filtration apparatus to separate the bound from the free radioligand.

-

Washing: Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The Ki value can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[6][7]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the opioid receptor signaling pathway and a typical experimental workflow for a radioligand binding assay.

Piperidine Derivatives as CCR5 Antagonists for Anti-HIV-1 Therapy

The C-C chemokine receptor type 5 (CCR5) is a crucial co-receptor for the entry of macrophage-tropic (R5) strains of HIV-1 into host cells. Piperidine-containing molecules have been successfully developed as potent CCR5 antagonists, effectively blocking this viral entry pathway.

Quantitative Structure-Activity Relationship Data

The inhibitory concentration (IC50) is a key metric for evaluating the potency of CCR5 antagonists. The following table presents the IC50 values for a series of 4-hydroxypiperidine derivatives.

| Compound | CCR5 IC50 (nM) | Reference |

| Guanylhydrazone Lead | ||